4,5-Dimethylpyrrolidin-2-one
Overview
Description
4,5-Dimethylpyrrolidin-2-one is a heterocyclic organic compound with the molecular formula C6H11NO. It is a derivative of pyrrolidinone, characterized by the presence of two methyl groups at the 4 and 5 positions of the pyrrolidinone ring. This compound is known for its versatile applications in various fields, including medicinal chemistry and industrial processes.
Mechanism of Action
Target of Action
It is known that pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Mode of Action
It is known that pyrrolidine alkaloids can interact with various biological targets and cause changes in cellular processes . For instance, some alkaloids have been identified to exert toxic effects on animal organs .
Biochemical Pathways
Pyrrolidine alkaloids are known to interact with various biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
Pyrrolidine alkaloids have been shown to possess several important biological activities, suggesting that they can cause significant changes at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-dimethyl-1,3-diaminopropane with a carbonyl compound, followed by cyclization to form the pyrrolidinone ring. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Substitution: The methyl groups at the 4 and 5 positions can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids; typically carried out in an aqueous or organic solvent.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Electrophiles such as alkyl halides or acyl chlorides; reactions often require a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted pyrrolidinone derivatives depending on the electrophile used.
Scientific Research Applications
4,5-Dimethylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Comparison with Similar Compounds
4,5-Dimethylpyrrolidin-2-one can be compared with other pyrrolidinone derivatives, such as:
Pyrrolidin-2-one: The parent compound without methyl substitutions.
3,4-Dimethylpyrrolidin-2-one: A similar compound with methyl groups at the 3 and 4 positions.
N-Methylpyrrolidin-2-one: A derivative with a methyl group on the nitrogen atom.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups at the 4 and 5 positions can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Biological Activity
4,5-Dimethylpyrrolidin-2-one (DMP) is a cyclic amide with notable biological activities that have garnered attention in various fields, including medicinal chemistry and biopharmaceuticals. This compound is structurally related to other pyrrolidine derivatives, which have been studied for their potential therapeutic applications, including antimicrobial, anticancer, and immunomodulatory effects. This article explores the biological activity of DMP through a review of recent studies, highlighting its mechanisms of action, case studies, and relevant data tables.
Chemical Structure and Properties
This compound has the following structural formula:
This compound features a five-membered ring with two methyl groups on the 4th and 5th positions and a carbonyl group at position 2.
1. Antimicrobial Activity
Research indicates that DMP exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these strains were found to be 187 μg/ml and >1000 μg/ml, respectively . Additionally, it displayed potent activity against fungal pathogens such as Aspergillus niger, with an MIC value of 1 μg/ml .
Microorganism | MIC (μg/ml) | Zone of Inhibition (mm) |
---|---|---|
E. coli | 187 | 10.3 |
Klebsiella pneumoniae | 220 | 10.3 |
Staphylococcus aureus | >1000 | 4.4 |
Bacillus subtilis | 850 | 2.6 |
Aspergillus niger | 1 | 28 |
2. Anticancer Activity
DMP has shown promising anticancer properties in vitro. In studies using human lung adenocarcinoma (A549) cells, DMP demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin. The compound's structure was found to influence its potency, with specific modifications leading to enhanced activity against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Compound | Cell Line | Viability (%) | IC50 (µM) |
---|---|---|---|
DMP | A549 | 66 | 100 |
Cisplatin | A549 | Varies | Standard |
3. Immunomodulatory Effects
DMP has been investigated for its role in enhancing monoclonal antibody production in cell cultures. A study reported that supplementation with DMP led to increased cell-specific productivity and improved viability in CHO cells during monoclonal antibody production processes . The compound was observed to suppress cell growth while enhancing glucose uptake and ATP levels.
Case Study 1: Monoclonal Antibody Production
In a controlled study involving CHO cells, the addition of DMP resulted in a significant increase in monoclonal antibody yield from an initial concentration of approximately 700 mg/L to over 1,098 mg/L under optimized conditions . The findings suggest that DMP can be utilized as an additive in bioprocessing to enhance productivity.
Case Study 2: Antimicrobial Efficacy
A marine-derived strain of Streptomyces was found to produce DMP with notable antimicrobial properties against both bacterial and fungal pathogens. The extraction and purification processes revealed that the compound could serve as a potential lead for developing new antimicrobial agents .
Properties
IUPAC Name |
4,5-dimethylpyrrolidin-2-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-4-3-6(8)7-5(4)2/h4-5H,3H2,1-2H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URLVRPKEOGBFHJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC1C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86240-37-1 | |
Record name | 4,5-dimethylpyrrolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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